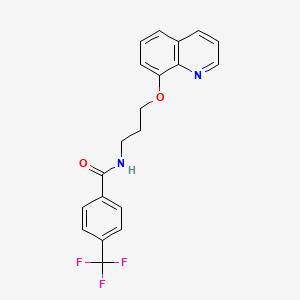

N-(3-(喹啉-8-氧代)丙基)-4-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide" is a novel chemical entity that appears to be related to a family of quinoline derivatives. These derivatives have been the subject of various studies due to their potential biological activities, such as antibacterial, antiviral, and receptor modulation properties. For instance, quinoline derivatives have been synthesized for their antibacterial activities against various strains of bacteria, including E. coli and S. aureus, as well as for their potential as anti-influenza agents and modulators of the human vanilloid receptor 1 (TRPV1) . Additionally, quinoline-containing compounds have been evaluated as radioligands for peripheral benzodiazepine receptors, which could be useful in PET imaging .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the reaction of benzohydrazide derivatives with other compounds in the presence of a catalyst such as Et3N, as seen in the facile synthesis of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides . Similarly, the synthesis of N-[11C]methylated quinoline-2-carboxamides for PET imaging involves N-methylation of desmethyl precursors . These methods demonstrate the versatility of quinoline derivatives in chemical synthesis, allowing for the creation of a variety of compounds with potential biological applications.

Molecular Structure Analysis

Quinoline derivatives exhibit a range of molecular structures, as evidenced by the synthesis of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives . The molecular structures of these compounds have been characterized by spectroscopic analyses and single-crystal X-ray diffraction, revealing the influence of different substituents on the overall molecular conformation and potential reactivity.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including the Passerini- and Ugi-type reactions, as demonstrated by the use of 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates . These reactions enable the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, showcasing the reactivity of quinoline derivatives in the formation of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be quite diverse. For example, polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide have been characterized, showing different packing patterns and hydrogen bonding interactions . These polymorphs can exhibit unique properties such as liquid crystalline behavior. Additionally, the solubility and crystallization behavior of these compounds can be influenced by the choice of solvent, as indicated by the powder X-ray diffraction studies .

科学研究应用

多相催化

沈等人的研究展示了使用壳聚糖基铜催化剂对 N-(喹啉-8-基)苯甲酰胺衍生物进行远程 C-H 三氟甲基化。这突出了喹啉衍生物在催化特定化学反应中的潜力,这可能与有机合成中新型催化过程的开发有关。

磺酰化反应

夏等人讨论了 N-(喹啉-8-基)苯甲酰胺衍生物的远程磺酰化,表明这些化合物在进行化学转化时的通用性,这可能有助于合成具有潜在药物开发和材料科学应用的不同有机分子(夏等人)。

抗菌活性

Idrees 等人关于与喹啉整合的氮杂环丁酮衍生物合成的研究突出了此类化合物的抗菌潜力。这表明 N-(3-(喹啉-8-氧代)丙基)-4-(三氟甲基)苯甲酰胺可以探索其抗菌特性,有助于开发新的抗菌剂(Idrees 等人)。

抗菌和抗炎应用

Holla 等人对包括喹啉化合物在内的吡唑并[3,4-d]嘧啶衍生物的抗菌和抗真菌活性的研究表明在对抗微生物感染和炎症方面具有潜在应用(Holla 等人)。

DNA 甲基化抑制剂

Rilova 等人讨论了喹啉衍生物作为 DNA 甲基转移酶的抑制剂,这可能通过重新激活被 DNA 甲基化沉默的抑癌基因在癌症治疗中产生影响(Rilova 等人)。

抗流感病毒剂

张等人描述了 4-[(喹啉-4-基)氨基]苯甲酰胺衍生物作为新型抗流感剂的合成,表明喹啉衍生物潜在的抗病毒应用,这可能与 N-(3-(喹啉-8-氧代)丙基)-4-(三氟甲基)苯甲酰胺有关(张等人)。

作用机制

未来方向

The future directions for the study of “N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide” and similar compounds could include further investigation into their synthesis, reactions, and potential applications. This could involve exploring different catalysts, reaction conditions, and substrates .

属性

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2/c21-20(22,23)16-9-7-15(8-10-16)19(26)25-12-3-13-27-17-6-1-4-14-5-2-11-24-18(14)17/h1-2,4-11H,3,12-13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXMJGMHFJTOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2503159.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)

![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)

![2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2503167.png)

![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)

![N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503171.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)